The molecule contains a pyrido[2,3-b][1,4]oxazin ring system. Heterocyclic rings are common in many biologically active molecules, and this particular ring system is found in some natural products with antibiotic properties [].
The molecule also contains an ethynyl group (C≡CH). Ethynyl groups can participate in various chemical reactions, including cycloadditions, which are useful for creating new complex molecules [].
The trimethylsilyl group (Si(CH3)3) is a common protecting group in organic chemistry. It can be used to mask a reactive functional group during a synthesis and then cleaved later to reveal the original functionality [].
Based on these functional groups, 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one could be a potential:
Intermediate in the synthesis of more complex molecules with desirable biological properties. The ethynyl group could be used for further functionalization, while the trimethylsilyl group could serve as a protecting group.
Probe molecule for studying biological processes. The pyrido[2,3-b][1,4]oxazin ring system might allow the molecule to interact with specific biological targets.
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂Si and a molecular weight of 246.34 g/mol. It is characterized by the presence of a pyrido[2,3-b][1,4]oxazine core, which is modified by a trimethylsilyl ethynyl group at the 6-position. This compound is known to be an irritant and has potential applications in various fields of chemical research and development .
The reactivity of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be explored through various chemical transformations typical for compounds containing both silyl and ethynyl functionalities. These may include:
The synthesis of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic synthesis techniques. A general synthetic route may include:
This compound has potential applications in:
Interaction studies involving 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one could focus on:
Such studies are crucial for determining the suitability of this compound for medicinal applications.
Several compounds share structural similarities with 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-(Ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C₁₁H₉N₂O₂ | Lacks trimethylsilyl group; potential for different reactivity. |
6-(Phenylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C₁₄H₁₂N₂O₂ | Contains a phenyl group; may exhibit different biological properties. |
6-(Allyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C₁₂H₁₁N₂O₂ | Features an allyl substituent; different reactivity profile. |
These compounds highlight the versatility and uniqueness of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one within its class. Further comparative studies could reveal insights into their respective properties and applications.